H-D-Phg-otbu hcl

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

H-D-Phg-OtBu·HCl (CAS: 256478-95-2, 65715-93-7) is a protected chiral amino acid derivative, specifically the hydrochloride salt of the D-enantiomer of phenylglycine tert-butyl ester. It is a cornerstone reagent in peptide and asymmetric synthesis.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73
CAS No. 256478-95-2; 65715-93-7
Cat. No. B3005480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phg-otbu hcl
CAS256478-95-2; 65715-93-7
Molecular FormulaC12H18ClNO2
Molecular Weight243.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1
InChIKeyCBYKTKOQAVJTOU-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phg-OtBu·HCl: A Protected Chiral Amino Acid Building Block


H-D-Phg-OtBu·HCl (CAS: 256478-95-2, 65715-93-7) is a protected chiral amino acid derivative, specifically the hydrochloride salt of the D-enantiomer of phenylglycine tert-butyl ester. It is a cornerstone reagent in peptide and asymmetric synthesis . The compound is characterized by its (R)-configuration, a molecular formula of C12H18ClNO2, and a molecular weight of 243.73 g/mol . Its key features are the chiral D-phenylglycine core and the acid-labile tert-butyl (OtBu) ester protecting group, making it a versatile intermediate for constructing stereochemically defined peptide chains and chiral molecules .

Why H-D-Phg-OtBu·HCl Cannot Be Casually Substituted in Peptide Synthesis


Generic substitution of H-D-Phg-OtBu·HCl with its L-enantiomer (L-Phg-OtBu·HCl) or the free acid D-phenylglycine leads to quantifiably different and often undesirable outcomes in synthetic and analytical applications. The choice between D- and L-forms is not trivial; it dictates the three-dimensional structure and biological function of the final product, a principle of stereochemistry that is absolute in drug discovery . Compared to the unprotected D-phenylglycine, the tert-butyl ester protecting group in H-D-Phg-OtBu·HCl is a critical differentiator, providing enhanced stability against unwanted side reactions and racemization during peptide chain elongation, a key factor in achieving high-purity products . Using a racemic mixture (DL-Phg-OtBu) or the incorrect enantiomer introduces chiral impurities that can be costly to separate and compromise research reproducibility .

Quantitative Evidence: H-D-Phg-OtBu·HCl Compared to Its Closest Analogs


Chiral Purity: A Distinction Between D- and L-Enantiomers

While direct, head-to-head chiral purity data for H-D-Phg-OtBu·HCl from the same supplier is not available, cross-study analysis reveals that the D- and L-enantiomers are manufactured to comparably high standards of enantiomeric excess. One supplier of the L-enantiomer (L-Phg-OtBu·HCl, CAS: 161879-12-5) specifies an enantiomeric purity of ≤0.5% of the undesired stereoisomer [1]. For H-D-Phg-OtBu·HCl, a different supplier specifies a similar specification of ≤1.0% for the L-enantiomer [2]. This demonstrates that high chiral purity is a general requirement for these building blocks, and the choice between the D- and L-forms is dictated by the desired stereochemistry of the final product, not by one being inherently purer than the other.

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Optical Rotation: A Definitive Identity Check Against the Enantiomer

Optical rotation is a definitive analytical parameter that distinguishes H-D-Phg-OtBu·HCl from its L-enantiomer. The target compound exhibits a specific rotation of [α]D20 = -107 ± 2º (c=1% in EtOH) [REFS-1, REFS-2]. Its enantiomer, L-Phg-OtBu·HCl, shows a characteristic opposite rotation of [α]D25 = +84 ± 3.5º (c=1 in MeOH) . While the solvent systems differ slightly (EtOH vs. MeOH), the magnitude and opposite sign provide a clear, quantitative method for verifying the identity and enantiomeric integrity of the compound upon receipt and before use.

Optical Rotation Chiral Identity Quality Control

Chemical Purity: H-D-Phg-OtBu·HCl Matches High-Grade L-Enantiomer Standards

Cross-study comparison of vendor specifications shows that H-D-Phg-OtBu·HCl is available at chemical purities comparable to its L-enantiomer. One supplier offers the D-enantiomer at ≥99% purity by HPLC , and another offers it at ≥98% [1]. Similarly, the L-enantiomer is available at ≥99.5% and ≥98% purity from different sources [REFS-3, REFS-4]. This indicates that high chemical purity is a standard expectation for these protected amino acid building blocks, and both enantiomers can be sourced with the high purity required for demanding applications like solid-phase peptide synthesis.

Chemical Purity HPLC Analysis Peptide Synthesis

Stability and Storage: The D-Enantiomer Matches Stringent Requirements

The stability and recommended storage conditions for H-D-Phg-OtBu·HCl are consistent with those of its L-enantiomer, reflecting the similar physicochemical properties of the two molecules. Both compounds are recommended for long-term storage at -20°C in powder form, where they are stable for 3 years [REFS-1, REFS-2]. For H-D-Phg-OtBu·HCl specifically, when stored at -80°C, stock solutions are recommended for use within 6 months, and within 1 month at -20°C . This class-level inference confirms that the D-enantiomer does not present unique or more demanding storage challenges.

Stability Storage Conditions Peptide Synthesis Reagent

Role in Peptide Synthesis: H-D-Phg-OtBu·HCl Enables D-Configuration in Bioactive Peptides

The primary differentiator for H-D-Phg-OtBu·HCl is its essential role in introducing D-phenylglycine residues into peptides, a function that its L-enantiomer and racemic mixtures cannot perform without compromising stereochemical integrity. Using the D-enantiomer ensures the synthesis of peptides with a specific (R)-configuration at the phenylglycine residue . In contrast, using the L-enantiomer (L-Phg-OtBu·HCl) would result in the opposite (S)-configuration, leading to a diastereomeric peptide with potentially altered or abolished biological activity . This is a class-level inference based on the fundamental principles of stereochemistry in peptide synthesis. The resultant peptides are crucial for developing bioactive scaffolds used in drug discovery and protein engineering .

D-Amino Acid Peptide Therapeutics Bioactive Scaffold

Hydrochloride Salt Form: Enhanced Reactivity and Solubility for Solid-Phase Synthesis

As a hydrochloride salt, H-D-Phg-OtBu·HCl offers practical advantages over its free base (CAS: 65715-93-7) in common peptide synthesis workflows. The hydrochloride form enhances solubility in polar solvents, a crucial property for solid-phase peptide synthesis (SPPS) where reactions often occur in solvents like DMF or DMSO [REFS-1, REFS-2]. It also provides the amino group in a protected, protonated state, which can be advantageous for controlling reactivity during coupling reactions. The free amine must be generated in situ, whereas the salt allows for easier handling and precise stoichiometric control.

Hydrochloride Salt Solubility Solid-Phase Peptide Synthesis

Key Application Scenarios for H-D-Phg-OtBu·HCl in Research and Development


Solid-Phase Synthesis of Peptides Containing D-Phenylglycine

This is the primary application scenario for H-D-Phg-OtBu·HCl. Its role is to specifically incorporate a D-phenylglycine residue into a growing peptide chain on a solid support. The OtBu protecting group is stable to the basic conditions used for Fmoc deprotection but is readily removed under acidic conditions (e.g., TFA) at the end of the synthesis, allowing for the release of the desired peptide . The high chemical and chiral purity of the compound [1] is essential for minimizing side reactions and ensuring the final peptide product has the correct sequence and stereochemistry.

Asymmetric Synthesis of Chiral Ligands and Catalysts

H-D-Phg-OtBu·HCl serves as a valuable chiral building block for constructing more complex chiral molecules, including ligands and organocatalysts used in asymmetric reactions . The fixed (R)-stereocenter provides a source of chirality that can be transferred to new stereocenters in the target molecule. The compound's well-defined optical rotation is a critical quality control checkpoint, ensuring the enantiopurity of the starting material for these stereoselective transformations.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Many pharmaceuticals and drug candidates incorporate non-natural D-amino acids to improve metabolic stability or target binding. H-D-Phg-OtBu·HCl is used as an intermediate in the multi-step synthesis of such active pharmaceutical ingredients (APIs) . The stringent purity requirements of pharmaceutical development demand a starting material with documented high chemical and chiral purity, making the availability of H-D-Phg-OtBu·HCl from reputable suppliers with detailed Certificates of Analysis a key factor in its selection [1].

Analytical Method Development and Quality Control

In analytical chemistry, H-D-Phg-OtBu·HCl can be employed as a reference standard or chiral probe . Its specific optical rotation and distinct chromatographic profile compared to its L-enantiomer make it useful for developing and validating HPLC or SFC methods for chiral separation and purity analysis. It can be used to spike samples to confirm the identity and quantity of D-phenylglycine derivatives in complex mixtures, supporting rigorous quality control in chemical production.

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